![molecular formula C21H25ClN4O2 B4190167 N-(2,5-dimethoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride](/img/structure/B4190167.png)
N-(2,5-dimethoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride
Overview
Description
N-(2,5-dimethoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride, also known as DQP, is a chemical compound that has been widely used in scientific research. It belongs to the class of quinazoline-based compounds and has been found to have various biochemical and physiological effects.
Mechanism of Action
N-(2,5-dimethoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride binds to the NMDA receptor at a specific site and blocks the channel through which calcium ions enter the cell. This leads to a decrease in the activity of the receptor and a reduction in the excitotoxicity that is associated with excessive calcium influx. N-(2,5-dimethoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride has also been found to modulate other ion channels and receptors, such as the α7 nicotinic acetylcholine receptor and the GABA(A) receptor.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride has been shown to have various biochemical and physiological effects, including reducing the release of glutamate, increasing the release of acetylcholine, and modulating the activity of GABAergic neurons. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,5-dimethoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to study the role of this receptor in various neurological disorders with great precision. However, N-(2,5-dimethoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on N-(2,5-dimethoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride. One of the most promising areas is the development of new drugs that target the NMDA receptor for the treatment of neurological disorders. Another area of research is the study of the role of N-(2,5-dimethoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride in other physiological processes, such as inflammation and pain. Additionally, there is a need for further studies on the safety and toxicity of N-(2,5-dimethoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride, particularly in human subjects.
Conclusion:
In conclusion, N-(2,5-dimethoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride is a potent and selective antagonist of the NMDA receptor that has been widely used in scientific research. It has various biochemical and physiological effects and has shown promise as a potential drug for the treatment of neurological disorders. However, further research is needed to fully understand its mechanism of action and to develop safe and effective drugs based on this compound.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride has been extensively used in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. N-(2,5-dimethoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride has been used to study the role of NMDA receptors in these disorders and to develop new drugs that target these receptors.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-piperidin-1-ylquinazolin-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2.ClH/c1-26-15-10-11-19(27-2)18(14-15)23-21-22-17-9-5-4-8-16(17)20(24-21)25-12-6-3-7-13-25;/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,22,23,24);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFQWDPGMJFWOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3C(=N2)N4CCCCC4.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-4-piperidin-1-ylquinazolin-2-amine;hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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